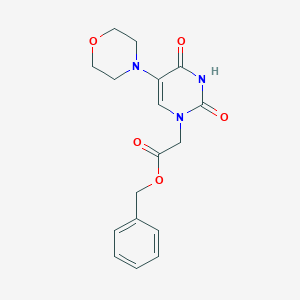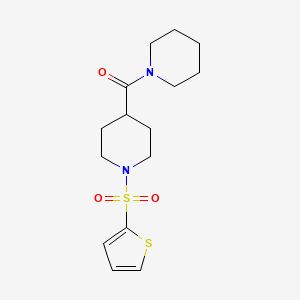
benzyl (5-morpholin-4-yl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (5-morpholin-4-yl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of benzyl (5-morpholin-4-yl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate is not fully understood. However, it has been suggested that the compound may act by inhibiting enzymes involved in cancer cell proliferation, viral replication, and bacterial growth. In addition, benzyl (5-morpholin-4-yl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
Benzyl (5-morpholin-4-yl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate has been shown to have a range of biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. In addition, benzyl (5-morpholin-4-yl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate has been shown to have neuroprotective effects, including the ability to reduce oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
Benzyl (5-morpholin-4-yl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent biological activity. In addition, benzyl (5-morpholin-4-yl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate has been shown to have low toxicity in vitro and in vivo. However, one limitation of benzyl (5-morpholin-4-yl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate is its limited solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on benzyl (5-morpholin-4-yl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate. One potential direction is to further explore its potential as a therapeutic agent for the treatment of cancer, viral infections, and bacterial infections. In addition, research could focus on the development of more water-soluble derivatives of benzyl (5-morpholin-4-yl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate to improve its bioavailability. Finally, research could explore the potential of benzyl (5-morpholin-4-yl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate as a lead compound for the development of new drugs for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Conclusion
In conclusion, benzyl (5-morpholin-4-yl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate is a promising compound with potential applications in medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of benzyl (5-morpholin-4-yl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate for the development of new drugs for the treatment of various diseases.
Synthesemethoden
Benzyl (5-morpholin-4-yl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate can be synthesized using a one-pot, three-component reaction. The reaction involves the condensation of ethyl acetoacetate, benzyl bromide, and morpholine in the presence of a catalyst such as potassium carbonate. The reaction yields benzyl (5-morpholin-4-yl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate as the main product.
Wissenschaftliche Forschungsanwendungen
Benzyl (5-morpholin-4-yl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, antiviral, and antimicrobial activities. In addition, benzyl (5-morpholin-4-yl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate has been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
benzyl 2-(5-morpholin-4-yl-2,4-dioxopyrimidin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O5/c21-15(25-12-13-4-2-1-3-5-13)11-20-10-14(16(22)18-17(20)23)19-6-8-24-9-7-19/h1-5,10H,6-9,11-12H2,(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDRBBDQSZXUJFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CN(C(=O)NC2=O)CC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrimidineacetic acid, 1,2,3,4-tetrahydro-5-(4-morpholinyl)-2,4-dioxo-, phenylmethyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-bromo-2-chlorophenoxy)acetyl]piperazine](/img/structure/B6078504.png)
![N-{1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6078509.png)
![methyl 2-[({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B6078512.png)
![N-{2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6078516.png)
![2-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)pyrazine](/img/structure/B6078522.png)
![7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-(4-iodophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6078524.png)
![methyl 2-[({2-[(4-tert-butylphenyl)sulfonyl]hydrazino}carbonothioyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B6078538.png)
![2-[2-(2,4-dichlorophenoxy)propanoyl]-N-methylhydrazinecarbothioamide](/img/structure/B6078543.png)

![(4-chloro-2-methylphenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6078556.png)
![3-(benzylthio)-5,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B6078559.png)
![3-[4-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B6078571.png)
![1-[3-(2-{[cyclohexyl(2-propyn-1-yl)amino]methyl}-4-methoxyphenoxy)-2-hydroxypropyl]-4-piperidinol](/img/structure/B6078575.png)